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Abstract
1-Propanoyl-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and an analogue of

lysergic acid diethylamide (LSD).[1] Since its emergence on the novel psychoactive substance

market in 2015, it has garnered significant interest within the scientific community.[1][2] This

technical guide provides an in-depth exploration of the pharmacology of 1P-LSD, consolidating

current research for scientists, researchers, and drug development professionals. The core of

this guide is the established understanding that 1P-LSD functions as a prodrug, rapidly and

efficiently converting to LSD in vivo.[3][4][5] This biotransformation is central to its

pharmacological activity, resulting in psychoactive effects that are subjectively and

mechanistically comparable to those of LSD.[6][7] This guide will detail the pharmacokinetics,

pharmacodynamics, and analytical methodologies pertinent to the study of 1P-LSD, offering a

comprehensive resource for the field.

Introduction: The Rise of a Lysergamide Analogue
1P-LSD, or 1-propionyl-d-lysergic acid diethylamide, is a semisynthetic compound

characterized by a propionyl group attached to the indole nitrogen of the LSD molecule.[1][2] It

emerged as a "research chemical," often marketed as a legal alternative to LSD in various

jurisdictions.[1][7] This legal ambiguity, coupled with its close structural and functional

relationship to LSD, has necessitated a thorough scientific investigation into its

pharmacological profile.
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The primary hypothesis, now strongly supported by empirical evidence, is that 1P-LSD's

psychoactive effects are not intrinsic but are a direct result of its metabolic conversion to LSD.

[3][8][9] This guide will systematically unpack the evidence supporting this prodrug model, from

in vitro hydrolysis to in vivo human studies.

Chemical Structure and Synthesis
1P-LSD is a homologue of ALD-52 (1-acetyl-LSD), differing by the substitution of a propionyl

group for an acetyl group at the N-1 position of the indole ring.[1] The synthesis of 1P-LSD has

not been extensively detailed in peer-reviewed literature, a common characteristic of many

novel psychoactive substances. However, it is understood to be a derivative of d-lysergic acid

diethylamide.[10]

Pharmacodynamics: The Prodrug Hypothesis
Confirmed
The prevailing mechanism of action for 1P-LSD is its role as a prodrug for LSD.[4][11] This

means that 1P-LSD itself is not the primary psychoactive agent.[8] Instead, it undergoes rapid

hydrolysis in the body, cleaving the propionyl group to yield LSD.[3] The resulting LSD then

exerts its characteristic psychedelic effects.

In Vitro and In Vivo Evidence
Initial evidence for the prodrug hypothesis came from in vitro studies. When incubated in

human serum, 1P-LSD is metabolized to LSD.[1][8] Subsequent in vivo studies in both animals

and humans have solidified this understanding.

In rats, subcutaneous administration of 1P-LSD resulted in the detection of high levels of LSD

in the plasma, demonstrating rapid and efficient in vivo deacylation.[5][12] Human studies have

provided definitive confirmation. Following both oral and intravenous administration of 1P-LSD,

LSD was the primary analyte detected in serum and urine samples, while 1P-LSD itself was

only detectable for a short period.[6][13] The bioavailability of LSD after oral ingestion of 1P-

LSD was found to be nearly 100%, indicating minimal first-pass metabolism of the prodrug.[6]

[14]
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Once converted to LSD, the pharmacological activity is dictated by LSD's interaction with

various neurotransmitter receptors. LSD is a potent partial agonist at serotonin 5-HT2A

receptors, and this interaction is considered the primary driver of its psychedelic effects.[9][11]

The activation of 5-HT2A receptors, which are densely expressed in cortical regions, leads to a

cascade of downstream effects, including alterations in perception, cognition, and mood.[11]

[15]

It is important to note that 1-acyl substitution, as seen in 1P-LSD, significantly reduces the

affinity for most monoamine receptors, including 5-HT2A, by one to two orders of magnitude

compared to LSD.[5] This further supports the prodrug hypothesis, as 1P-LSD itself is a weak

agonist or even an antagonist at 5-HT2 receptors in vitro.[5][16] Its psychoactivity is therefore

dependent on its conversion to the more potent LSD.[16]

LSD also exhibits affinity for a range of other serotonin receptors (e.g., 5-HT1A, 5-HT2C), as

well as dopamine and adrenergic receptors, which likely contribute to the complexity of its

effects.[11][17]
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Figure 1: Simplified signaling pathway of 1P-LSD.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
Human pharmacokinetic studies have provided valuable insights into the disposition of 1P-

LSD.

Absorption and Bioavailability
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Following oral administration, 1P-LSD is well-absorbed, with the subsequent bioavailability of

LSD being close to 100%.[6] This suggests that 1P-LSD is efficiently converted to LSD before

significant first-pass metabolism can occur.[14]

Metabolism and Elimination
The metabolism of 1P-LSD is characterized by its rapid hydrolysis to LSD.[3] Following

intravenous administration in humans, 1P-LSD is detectable in serum for no longer than 4

hours.[3] In contrast, LSD is detectable for a much longer duration.[6] The elimination half-life

of LSD following 1P-LSD administration is approximately 5.7 to 6.4 hours.[6][13]

The primary metabolite of LSD is 2-oxo-3-hydroxy LSD, which is excreted in the urine.[18]

Parameter
Oral Administration of 1P-
LSD (100 µg)

Intravenous
Administration of 1P-LSD
(100 µg)

Analyte Detected Primarily LSD 1P-LSD (short-lived) and LSD

1P-LSD Detection Window

(Serum)
Not consistently detected Up to 4.16 hours[6]

LSD Detection Window

(Serum)
At least 24 hours[6] At least 24 hours[6]

LSD Elimination Half-life (t½) ~6.4 hours[6] ~5.7 hours[6]

LSD Bioavailability ~100%[6] N/A

Time to Peak LSD

Concentration (tmax)
Not explicitly stated in sources Not explicitly stated in sources

Peak LSD Concentration

(Cmax)
Not explicitly stated in sources Not explicitly stated in sources

Table 1: Summary of Human Pharmacokinetic Parameters for 1P-LSD and its Metabolite LSD.

Subjective and Behavioral Effects
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The subjective effects of 1P-LSD are reported to be virtually indistinguishable from those of

LSD, which is consistent with the prodrug model.[1][7] These effects include visual and auditory

hallucinations, altered thought processes, and changes in the perception of time and self.[1]

Human studies using psychometric evaluations, such as the Five-Dimensions of Altered States

of Consciousness (5D-ASC) rating scale, have shown that the psychosensory effects and their

time course after 1P-LSD administration are comparable to those observed in studies with

LSD.[6]

In animal models, 1P-LSD induces the head-twitch response (HTR) in mice, a behavioral proxy

for 5-HT2A receptor activation and hallucinogenic potential in humans.[10][19] The HTR

induced by 1P-LSD is blocked by pretreatment with a selective 5-HT2A receptor antagonist,

further confirming the mechanism of action.[10][19] Interestingly, in these animal studies, 1P-

LSD was found to be approximately 38% as potent as LSD, which may reflect differences in the

rate and efficiency of its conversion to LSD in mice compared to humans.[10][20]

Analytical Methods for Detection and Quantification
The analysis of 1P-LSD and its metabolite LSD in biological samples requires highly sensitive

and specific analytical techniques due to the low doses typically administered.

Chromatographic and Mass Spectrometric Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the

quantification of 1P-LSD and LSD in biological matrices such as urine and serum.[21] Validated

LC-MS/MS methods have been developed with limits of detection (LOD) and lower limits of

quantification (LLOQ) in the low picogram per milliliter range.[21]

Gas chromatography-mass spectrometry (GC-MS) is also used for the analytical

characterization of 1P-LSD.[10] However, it's important to be aware that hydrolysis of 1P-LSD

to LSD can occur in the GC injector port, particularly when using alcoholic solvents for

extraction.[22]

Experimental Protocol: Quantification of 1P-LSD and
LSD in Serum by LC-MS/MS
The following is a generalized protocol based on established methodologies.[21]
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Sample Preparation:

To 100 µL of serum, add an internal standard solution (e.g., deuterated LSD).

Perform a protein precipitation step by adding a solvent like acetonitrile.

Vortex and centrifuge the sample to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Liquid Chromatography:

Use a C18 reversed-phase column for separation.

Employ a gradient elution with a mobile phase consisting of an aqueous component

(e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or

methanol).

Mass Spectrometry:

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+)

mode.

Monitor for specific precursor-to-product ion transitions for both 1P-LSD and LSD in

multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

Data Analysis:

Construct a calibration curve using fortified serum samples with known concentrations of

1P-LSD and LSD.

Quantify the analytes in the unknown samples by comparing their peak area ratios

(analyte/internal standard) to the calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serum Sample (100 µL)

Add Internal Standard
(e.g., LSD-d3)

Protein Precipitation
(Acetonitrile)

Vortex & Centrifuge

Transfer Supernatant

Evaporate to Dryness

Reconstitute in
Mobile Phase

LC-MS/MS Analysis

Quantification

Click to download full resolution via product page

Figure 2: Experimental workflow for LC-MS/MS analysis.
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Conclusion and Future Directions
The pharmacological profile of 1P-LSD is now well-established, with a strong body of evidence

supporting its function as a prodrug to LSD. Its rapid and efficient conversion to the parent

compound in vivo means that its pharmacodynamic and subjective effects are, for all practical

purposes, those of LSD. This understanding is crucial for both clinical and forensic toxicology,

as well as for informing regulatory decisions.

Future research could focus on a more detailed characterization of the enzymes responsible

for the hydrolysis of 1P-LSD and other 1-acyl substituted lysergamides. Additionally, while the

subjective effects are considered comparable to LSD, subtle differences in the onset and

duration of effects due to the kinetics of the prodrug conversion could be a subject of further

investigation. As the landscape of novel psychoactive substances continues to evolve, the

rigorous pharmacological evaluation of analogues like 1P-LSD remains a critical endeavor for

the scientific community.

References
Grumann, C., Henkel, K., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in
humans after oral and intravenous administration. Drug Testing and Analysis, 12(8), 1144-
1153.
Wikipedia. (n.d.). 1P-LSD.
PsychonautWiki. (n.d.). 1P-LSD.
Grumann, C., Henkel, K., et al. (2020). Pharmacokinetics and subjective effects of 1P‐LSD in
humans after oral and intravenous administration. ResearchGate.
Bunk Police. (2025). Exploring 1P-LSD & Other Analogs: Effects & Differences from LSD.
Grumann, C., Henkel, K., et al. (2019). Validation of an LC-MS/MS method for the
quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum
samples including stability tests for 1P-LSD under different storage conditions. CORE.
Holze, F., et al. (2021). Pharmacokinetics and Pharmacodynamics of Lysergic Acid
Diethylamide Microdoses in Healthy Participants. Clinical Pharmacology & Therapeutics.
Grokipedia. (n.d.). 1P-LSD.
HealingMaps. (2022). 1P-LSD: Research Chemical, or Designer Drug?.
Wikipedia. (n.d.). 1cP-LSD.
Brandt, S. D., Kavanagh, P. V., et al. (2016). Return of the lysergamides. Part I: Analytical
and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD). Drug
Testing and Analysis, 8(9), 891-902.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-
substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropharmacology, 172,
107856.
Halberstadt, A. L., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-
substituted derivatives of d-lysergic acid diethylamide (LSD). PubMed.
Grumann, C., Henkel, K., et al. (2020). Pharmacokinetics and subjective effects of 1P-LSD in
humans after oral and intravenous administration. Semantic Scholar.
Nichols, D. E. (2017). LSD: Mechanism of Action and Side Effects. Serious Science.
Grumann, C., Henkel, K., et al. (2020). Pharmacokinetic parameters for LSD after p.o. and
i.v. administration of 1P-LSD. ResearchGate.
Bauer, B. E. (2020). Study Finds ALD-52, 1P-LSD, and 1B-LSD Are Prodrugs of LSD.
Psychedelic Science Review.
Sirius.nl. (n.d.). What is the designer drug 1P-LSD and how is it different from LSD?.
Brandt, S. D., et al. (2022). Analytical profile, in vitro metabolism and behavioral properties of
the lysergamide 1P‐AL‐LAD. ResearchGate.
Brandt, S. D., Kavanagh, P. V., et al. (2016). Return of the lysergamides. Part I: Analytical
and behavioural characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD).
ResearchGate.
Center for Forensic Science Research & Education. (2019). 1P-LSD.
Brandt, S. D., et al. (2022). Analytical profile, in vitro metabolism and behavioral properties of
the lysergamide 1P‐AL‐LAD. LJMU Research Online.
Zhang, S.-H., et al. (2023). Stability studies of ALD‐52 and its homologue 1P‐LSD. SciSpace.
Auwärter, V. (2024). The Effects of 1P-LSD. YouTube.
Brandt, S. D., et al. (n.d.). Return of the lysergamides. Part II: Analytical and behavioural
characterization of N6‐allyl‐6‐norlysergic acid diethylamide (AL‐LAD) and (2'S,4'S)‐lysergic
acid 2,4‐dimethylazetidide (LSZ). LJMU Research Online.
Mastinu, A., et al. (2023). LSD can agonistically bind the serotonin 5-HT1A receptors in the
locus coeruleus, raphe nuclei, and cortex causing the inhibition of serotonin's activation and
release. ResearchGate.
Wikipedia. (n.d.). LSD.
Grumann, C., et al. (n.d.). Validation of an LC-MS/MS method for the quantitative analysis of
1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including
stability tests for 1P-LSD under different storage conditions. LJMU Research Online.
Wacker, D., et al. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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